molecular formula C18H28N2O B5049671 N-isobutyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

N-isobutyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5049671
M. Wt: 288.4 g/mol
InChI Key: TVQBJCUQMGNMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, commonly known as IBMPBD, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system.

Mechanism of Action

IBMPBD acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that regulates various ion channels, enzymes, and signaling pathways in the central nervous system. By blocking the activity of the sigma-1 receptor, IBMPBD can modulate the release of neurotransmitters, alter the activity of ion channels, and regulate the expression of genes involved in neuronal plasticity.
Biochemical and Physiological Effects:
IBMPBD has been shown to have various biochemical and physiological effects on the central nervous system. It can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a key role in the regulation of mood, cognition, and behavior. IBMPBD can also alter the activity of ion channels such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

IBMPBD has several advantages as a pharmacological tool for studying the central nervous system. It is highly selective for the sigma-1 receptor and does not interact with other receptors or ion channels. It has also been shown to have a good safety profile and does not produce significant side effects at therapeutic doses. However, IBMPBD has some limitations in lab experiments, such as its limited solubility in water and its potential to interact with other proteins or enzymes in the central nervous system.

Future Directions

For IBMPBD include investigating its role in neurological disorders, developing new therapeutic agents, and studying the mechanisms of action of other pharmacological agents.

Synthesis Methods

IBMPBD can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine and isobutyryl chloride to form N-isobutyl-3-methylbenzylamine, which is then reacted with piperidine-4-carboxylic acid to form IBMPBD. The synthesis process can be optimized by varying the reaction conditions and the purity of the reagents used.

Scientific Research Applications

IBMPBD has been widely used as a pharmacological tool for studying the central nervous system. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is a protein that plays a key role in regulating various neurological functions. IBMPBD has been used in preclinical studies to investigate the role of sigma-1 receptors in pain perception, drug addiction, and neurodegenerative diseases.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-14(2)12-19-18(21)17-7-9-20(10-8-17)13-16-6-4-5-15(3)11-16/h4-6,11,14,17H,7-10,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBJCUQMGNMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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